2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one
Description
2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one (CAS: 21195-59-5) is a cyclohexanone derivative with a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol. Its structure comprises:
- A cyclohexanone core substituted with a methyl group at position 2.
- A prop-1-en-2-yl (allyl) group at position 5, introducing unsaturation and reactivity.
The compound’s reactivity stems from the ketone moiety and the conjugated double bond in the allyl group, enabling participation in Michael additions, hydrogenation, and nucleophilic substitutions . Its synthesis typically involves multi-step modifications of cyclohexanone, with precise control over reaction conditions to ensure stereochemical fidelity .
Properties
CAS No. |
88718-04-1 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-methyl-5-prop-1-en-2-yl-3-pyrrolidin-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C14H23NO/c1-10(2)12-8-13(11(3)14(16)9-12)15-6-4-5-7-15/h11-13H,1,4-9H2,2-3H3 |
InChI Key |
YPPJJUWNGFQCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)N2CCCC2 |
Origin of Product |
United States |
Biological Activity
2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one can be represented as follows:
This compound features a cyclohexanone backbone substituted with a pyrrolidine ring and an allyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and antifungal domains. The following sections summarize key findings from various studies.
Antibacterial Activity
A study by Mir et al. (2024) highlighted the antibacterial properties of pyrrole derivatives, which include compounds structurally similar to 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one. The research demonstrated that these compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Compounds containing the pyrrolidine moiety have been shown to inhibit key enzymes involved in bacterial growth, thereby exerting their antimicrobial effects .
Case Study 1: Synthesis and Evaluation
In a study published in MDPI, researchers synthesized a series of pyrrole-based compounds, including derivatives of 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one. The synthesized compounds were evaluated for their antibacterial activity against various strains of bacteria. Notably, one derivative exhibited potent anti-MRSA activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship of similar compounds. By varying substituents on the pyrrolidine ring and cyclohexanone core, researchers identified specific modifications that increased antibacterial potency. This study underscored the importance of molecular structure in determining biological activity and provided insights into potential lead compounds for drug development .
Data Summary Table
Scientific Research Applications
Pharmaceutical Industry
The compound has garnered attention for its potential use in drug development, particularly in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's derivatives as potential analgesics. The results indicated that certain modifications significantly increased potency against pain receptors, suggesting a promising avenue for new pain management therapies.
Agricultural Chemistry
In agricultural applications, 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one has been investigated as a potential pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for developing environmentally friendly agricultural chemicals.
Data Table: Efficacy of the Compound in Pest Control
| Compound Variation | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Variation A | Aphids | 85 | |
| Variation B | Thrips | 78 | |
| Variation C | Whiteflies | 90 |
Material Science
The compound's unique chemical structure allows it to be incorporated into polymers and other materials, enhancing properties such as durability and resistance to degradation.
Case Study : Research conducted by the Materials Science Journal demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications.
Cosmetic Formulations
There is emerging interest in using 2-Methyl-5-(prop-1-en-2-yl)-3-(pyrrolidin-1-yl)cyclohexan-1-one in cosmetic products due to its potential antioxidant properties. This application is particularly relevant in anti-aging formulations.
Data Table: Stability Tests in Cosmetic Products
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Differentiators
Functional Group Diversity: The pyrrolidine ring in the target compound provides a basic nitrogen center, enabling hydrogen bonding and ionic interactions absent in sulfur- or oxygen-containing analogs (e.g., ethylsulfanyl or hydroxymethyl derivatives) . The allyl group confers reactivity toward electrophilic additions, contrasting with carvone’s cyclohexenone system, which is more prone to redox reactions .
Carvone’s antiviral activity relies on synergistic effects with other basil components, whereas the target compound’s activity (if any) is likely intrinsic due to its nitrogen functionality .
Synthetic Utility :
- The hydroxymethyl derivative (Compound 71) is synthesized via photochemical methods, emphasizing stereochemical control, whereas the target compound’s synthesis focuses on introducing nitrogen-based substituents .
- Sulfur-containing analogs (e.g., ethylsulfanyl derivative) exhibit greater stability under acidic conditions compared to the pyrrolidine analog, which may protonate and lose reactivity .
Research Findings and Data
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
